molecular formula C15H16N2O2 B8352643 5-(4-Methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)isoxazole

5-(4-Methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)isoxazole

Cat. No.: B8352643
M. Wt: 256.30 g/mol
InChI Key: LYWHLVOJKYHVBI-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)isoxazole is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H16N2O2/c1-11-4-6-12(7-5-11)14-13(10-16-19-14)15(18)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3

InChI Key

LYWHLVOJKYHVBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NO2)C(=O)N3CCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from 5-(4-methylphenyl)isoxazole-4-carboxylic acid (10.2 mg, 0.050 mmol) and pyrrolidine (4.3 mg, 0.060 mmol) as described in synthetic method A and thereafter purified by preparative HPLC method A to give a solid (7.1 mg). MS (pos) m/z 257.2 (M+H).
Quantity
10.2 mg
Type
reactant
Reaction Step One
Quantity
4.3 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5-(4-methylphenyl)isoxazole-4-carbonyl chloride (30 mg, 0.14 mmol) in dichloromethane (1 mL) was added pyrrolidine (11 mg, 0.16 mmol, 1.1 eq.), and the reaction mixture was stirred for 1 h. The solvent was removed, and the residue was purified by preparative reverse-phase HPLC to give the title compound. HRMS (ESI, pos. ion) m/z calcd for C15H16N2O2: 256.1212, found 256.1214.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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